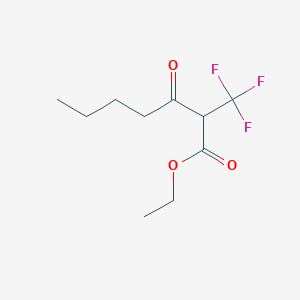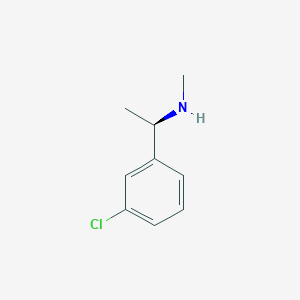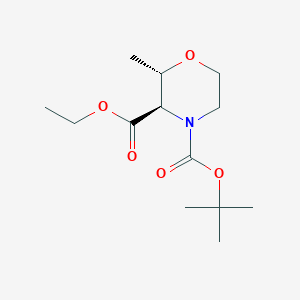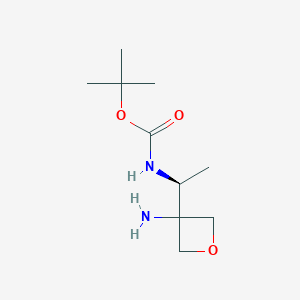![molecular formula C10H7NS2 B13045774 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a thieno[3,2-b]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki coupling reaction, which is used to form the thieno[3,2-b]thiophene core . The reaction conditions often involve the use of palladium catalysts and appropriate ligands in an inert atmosphere.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene-thiazole: Used in organic solar cells.
Thieno[3,2-b]thiophene-diketopyrrolopyrrole: Used in organic field-effect transistors and photovoltaic devices.
Thieno[3,4-b]thiophene: Used in dye-sensitized solar cells.
Uniqueness
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
Molekularformel |
C10H7NS2 |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
1-thieno[3,2-b]thiophen-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c11-6-10(2-3-10)9-5-8-7(13-9)1-4-12-8/h1,4-5H,2-3H2 |
InChI-Schlüssel |
WDHBNKDYAWYKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC3=C(S2)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)






![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)


